Product packaging for Pyriminobac-methyl(Cat. No.:CAS No. 147411-69-6)

Pyriminobac-methyl

Cat. No.: B118731
CAS No.: 147411-69-6
M. Wt: 361.3 g/mol
InChI Key: USSIUIGPBLPCDF-KEBDBYFISA-N
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Description

Pyriminobac-methyl is a selective, systemic herbicide used primarily in post-emergence research for the selective control of grass weeds, notably barnyardgrass, in paddy rice fields . Its core research value lies in its action as a branched-chain amino acid synthesis inhibitor . It functions by being absorbed through the foliage and inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which is crucial for plant growth . This mechanism of action classifies it as a Herbicide Resistance Class (HRAC) B and WSSA MoA class 2 compound . The compound exhibits geometric isomerism due to a C=N double bond, with the (E)-isomer often being the dominant and more active form in commercial applications . This compound is characterized by its high activity at low dosages and provides long-lasting effects, with efficacy that can persist for 40 to 60 days when water is maintained on the soil . It is a systemic compound with a slow action, where weed death typically occurs 7 to 10 days after treatment . Physically, it appears as a white powder with a melting point of approximately 105°C . It has low water solubility (9.25 mg/L at 20°C) but is highly soluble in organic solvents like acetone . This product is intended for research and laboratory use only. It is not approved for use within the European Union .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O6 B118731 Pyriminobac-methyl CAS No. 147411-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIUIGPBLPCDF-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058307
Record name Pyriminobac-methyl
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Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Pyriminobac-methyl
Source Human Metabolome Database (HMDB)
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CAS No.

147411-69-6, 136191-64-5
Record name Pyriminobac-methyl
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Record name Pyriminobac-methyl [ISO]
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Record name Pyriminobac-methyl [ISO:BSI]
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Record name Pyriminobac-methyl
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Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester
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Record name PYRIMINOBAC-METHYL
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Record name Pyriminobac-methyl
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Melting Point

105 - 106 °C
Record name Pyriminobac-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies and Chemical Derivatization of Pyriminobac Methyl

Historical Synthetic Approaches to Pyriminobac-methyl and Associated Research Challenges

The initial commercial synthesis of this compound was marked by significant challenges related to safety and environmental impact. tandfonline.comgoogle.com Two primary historical routes were established, each with distinct drawbacks. tandfonline.comgoogle.comtandfonline.com The first approach utilized 3-benzyloxybenzaldehyde (B162147) as a starting material, involving a critical step that required the use of n-butyllithium. tandfonline.comtandfonline.com A second common pathway began with 3-nitrophthalic anhydride (B1165640) and involved a key diazotization reaction. tandfonline.com

Methodological Limitations in Early this compound Synthesis

The early synthetic routes were hampered by severe methodological limitations. The process involving n-butyllithium was particularly problematic due to the reagent's flammable and explosive nature, which posed high operational risks and demanded stringent safety protocols for industrial-scale production. tandfonline.comgoogle.com The alternative route, which relied on a diazotization reaction, was inefficient, resulting in low yields and the generation of substantial quantities of acidic wastewater. tandfonline.comgoogle.com This created significant environmental concerns and complicated waste management, rendering the process less suitable for large-scale, sustainable manufacturing. tandfonline.comgoogle.com

Contemporary and Environmentally Conscious Synthetic Pathways for this compound

In response to the challenges of historical methods, research has focused on developing safer and more environmentally benign synthetic strategies. A notable advancement is a "green" synthesis process that avoids the use of hazardous reagents like n-butyllithium and circumvents problematic diazotization reactions. tandfonline.comtandfonline.com

Regioselective Ortholithiation in this compound Synthesis Research

A highly promising approach that has been successfully applied to the commercial synthesis of this compound involves regioselective ortholithiation. jst.go.jp This method was pivotal in the novel synthesis of methyl 6-acetylsalicylate, a key intermediate for this compound and its analogues. jst.go.jpcopernicus.org The industrial synthesis was ultimately achieved through a modification of this regioselective ortholithiation method, highlighting its efficiency and strategic importance. jst.go.jp Research showed that employing directed ortho-lithiation in a non-polar solvent like toluene (B28343) at ambient temperature was a key step in an efficient synthesis of another crucial intermediate, methyl (6-(α-methoxyimino)ethyl)salicylate. researchgate.netresearchgate.net

Phthalic Anhydride-Based Synthetic Strategies for this compound

The process unfolds through several key transformations:

Hydroxylation : 3-chlorophthalic anhydride is converted to 3-hydroxyphthalic acid. tandfonline.com

Dehydration : The resulting acid is treated with acetic anhydride to form 3-hydroxyphthalic anhydride. tandfonline.com

Condensation and Hydrolysis : The anhydride reacts with diethyl malonate, followed by hydrolysis to yield 2-acetyl-6-hydroxybenzoic acid. tandfonline.comtandfonline.com

Esterification : The acid is esterified with methanol (B129727) to produce 2-acetyl-6-hydroxybenzoic acid methyl ester. tandfonline.comresearcher.life

Imidization : An imidization reaction with methoxamine (B1676408) hydrochloride gives 2-hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl ester. tandfonline.comresearcher.life

Final Condensation : The final step involves the condensation of this intermediate with 2-methylsulfonyl-4,6-dimethoxypyrimidine in the presence of potassium carbonate to produce this compound. tandfonline.comgoogle.comresearcher.life

The table below details the yields for the key steps in this greener synthetic route.

Step NumberReactionReactantsProductYield (%)Reference
1 & 2Hydroxylation & Dehydration3-chlorophthalic anhydride, KOH, CuCl; then Acetic Anhydride3-hydroxyphthalic anhydride66 (total) tandfonline.com
3Condensation & Hydrolysis3-hydroxyphthalic anhydride, Diethyl malonate; then hydrolysis2-acetyl-6-hydroxybenzoic acid60, then 80 tandfonline.com
4Esterification2-acetyl-6-hydroxybenzoic acid, Methanol2-acetyl-6-hydroxybenzoic acid methyl ester90 tandfonline.comresearcher.life
5Imidization2-acetyl-6-hydroxybenzoic acid methyl ester, Methoxyamine hydrochloride2-hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl ester88 tandfonline.comresearcher.life
6Condensation2-hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl ester, 2-methylsulfonyl-4,6-dimethoxypyrimidineThis compound87 tandfonline.comresearcher.life

Isolation and Characterization of Key Synthetic Intermediates in this compound Production

The synthesis of this compound involves several crucial intermediates whose isolation and characterization are essential for process optimization.

Intermediate CompoundRole in SynthesisSynthetic RouteReference
Methyl 6-acetylsalicylateKey intermediate for PS herbicides and analoguesOrtholithiation route jst.go.jpcopernicus.org
2-acetyl-6-hydroxybenzoic acidPrecursor to the esterified intermediatePhthalic anhydride-based route tandfonline.comgoogle.com
2-hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl esterFinal intermediate before condensation with the pyrimidine (B1678525) moietyPhthalic anhydride-based route tandfonline.comgoogle.comresearcher.life
3-hydroxyphthalic anhydrideKey intermediate formed from the starting materialPhthalic anhydride-based route tandfonline.com

Characterization of the final product, this compound, has been performed using techniques such as ¹H NMR spectroscopy. The reported ¹H NMR data (400 MHz, CDCl₃) shows characteristic peaks at δ 7.48 (d, J = 8.0 Hz, 1H), 7.32 (d, J = 7.7 Hz, 1H), 7.27 (d, J = 7.7 Hz, 1H), 5.79 (s, 1H), 3.96 (s, 3H), 3.84 (s, 7H), 3.75 (s, 3H), and 2.21 (s, 3H). tandfonline.com

Design and Synthesis of this compound Analogues and Derivatives for Structure-Function Elucidation

The discovery of this compound was the result of extensive synthetic modification and structure-activity relationship (SAR) studies aimed at optimizing herbicidal efficacy while ensuring crop safety. jst.go.jp Researchers synthesized and evaluated various analogues to understand the contribution of different structural motifs to the compound's biological activity. jst.go.jpresearchgate.net

Initial studies focused on 6-acyl pyrimidin-2-yl-salicylates (6-acyl PS). One such analogue, methyl 2-acetyl-6-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, demonstrated excellent control of barnyard grass but caused unacceptable injury to rice crops. jst.go.jpresearchgate.net This finding prompted further derivatization to mitigate phytotoxicity. jst.go.jp

The critical breakthrough came with the introduction of an oximino group to the 6-acyl side chain. jst.go.jp This modification successfully reduced rice crop injury while maintaining high herbicidal activity, ultimately leading to the selection of this compound as the most promising candidate. jst.go.jp

Key structural features identified as crucial for the activity of this compound include:

The (E)-configuration of the ethanimidoyl side chain : This configuration enhances membrane permeability in grass species compared to the (Z)-isomer. copernicus.org

Methoxy (B1213986) groups at the C4 and C6 positions of the pyrimidine ring : These groups optimize the binding pocket complementarity with the target enzyme, acetolactate synthase (ALS). copernicus.org

Methyl esterification of the benzoic acid moiety : This feature prolongs systemic translocation in the plant's xylem before it is hydrolytically activated. copernicus.org

The table below summarizes some of the synthesized analogues and the insights gained from their evaluation.

Analogue TypeStructural ModificationKey FindingReference
6-Acyl Pyrimidin-2-yl-Salicylates (Type 1)Core structure without the oximino groupHigh herbicidal activity but phytotoxic to rice. jst.go.jpresearchgate.net
Phthalide (B148349) Analogues (Type 2)Replacement of the benzoate (B1203000) ester with a phthalide structureExplored as closely related structural variants. jst.go.jpresearchgate.net
Ketal Derivatives (Type 3)Acetalization of the 6-acyl groupInvestigated as alternative modifications to the acyl group. jst.go.jpresearchgate.net
S-pyrimidinylthiosalicylic acidsReplacement of the ether linkage with a thioether linkageImproved safety in cotton plants with a reduction in broadleaf weed activity. researchgate.net
Oximino-derivativesIntroduction of an oximino group to the 6-acyl side chainReduced crop phytotoxicity while retaining high herbicidal efficacy, leading to this compound. jst.go.jp

Exploration of Pyrimidin-2-yl-salicylate Analogues

The foundation of this compound lies within the broader class of pyrimidin-2-yl-salicylate (PS) herbicides. Initial research focused on synthesizing and evaluating various analogues to understand their structure-activity relationships. Key groups of analogues investigated include 6-acyl pyrimidin-2-yl-salicylates and related derivatives. researchgate.netjst.go.jp

Researchers synthesized three primary types of analogues:

Type 1: 6-Acylpyrimidin-2-yl salicylates (2-acyl-6-[(4,6-disubstituted pyrimidin-2-yl)oxy]benzoate derivatives) researchgate.netresearchgate.net

Type 2: Phthalide compounds (3-alkyl-7-[(4,6-dimethoxypyrimidin-2-yl)oxy]phthalide derivatives) researchgate.netresearchgate.net

Type 3: Ketal derivatives of 2-acyl-6-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoates researchgate.netresearchgate.net

The herbicidal activities of these compounds were measured, particularly against barnyard grass (Echinochloa oryzicola). researchgate.net Among the synthesized compounds, methyl 2-acetyl-6-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate was identified as a promising prototype, demonstrating excellent control of barnyard grass. researchgate.netjst.go.jpresearchgate.net However, this compound also exhibited unacceptable levels of phytotoxicity to rice crops, which necessitated further structural modifications to improve selectivity. jst.go.jp

Research on Oximino Group Modifications and their Synthetic Implications

To address the issue of crop injury while maintaining high herbicidal efficacy, research efforts were directed towards the chemical modification of the 6-acyl group of the prototype compound. jst.go.jp The introduction of an oximino group proved to be a pivotal strategic modification. researchgate.netjst.go.jp This line of inquiry led to the synthesis of methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate, the compound that would be developed commercially as this compound (coded as KIH-6127). researchgate.net

The presence of the oximino group introduces the possibility of geometric isomers (E and Z forms). Quantitative Structure-Activity Relationship (QSAR) studies revealed that the configuration of the iminoxy moiety significantly influences the compound's properties. researchgate.net The (E)-isomer, which is the active form in this compound, was found to have stronger soil adsorption and weaker hydrophilic properties compared to the (Z)-isomer. researchgate.net This enhanced soil adsorption contributes to higher safety for rice, as it reduces the compound's mobility and potential uptake by the crop. researchgate.net The extensive synthetic modifications and subsequent QSAR studies confirmed that this compound was the most effective and safe candidate among the tested analogues for controlling barnyard grass in paddy rice. researchgate.netresearchgate.net

Investigation of Sulphur-Bridged Analogues for Modified Bioactivity

Another avenue of derivatization involved altering the bridge atom that links the salicylate (B1505791) and pyrimidine rings. researchgate.net Researchers replaced the ether oxygen bridge with a sulfur atom, creating S-pyrimidinylthiosalicylic acids. This structural change had a marked effect on the compound's biological activity profile. researchgate.net

The sulphur-bridged analogues demonstrated a dramatic improvement in safety for cotton plants. researchgate.net While their herbicidal activity against broadleaf weeds was somewhat reduced, the increased crop tolerance was a significant advantage for specific agricultural applications. researchgate.net Among these thiosalicylates, 6-chloro-2-(4,6-dimethoxypyrimidin-2-yl)thiosalicylic acid was identified as a particularly promising candidate for potential development as a selective herbicide for use in cotton fields. researchgate.net

Optimization of Synthetic Yields and Process Efficiency in this compound Production Research

The commercial viability of a compound like this compound depends heavily on efficient, safe, and environmentally sound manufacturing processes. Traditional synthesis routes often involved hazardous reagents such as n-butyl lithium or diazotization reactions, which pose significant safety risks and generate substantial acidic waste. tandfonline.comtandfonline.com

Optimized Synthesis Steps and Yields tandfonline.comtandfonline.com

Step No.ReactionReactantsReagents/ConditionsYield
1Hydroxylation & Anhydride Formation3-Chlorophthalic anhydride1. KOH, CuCl2. Acetic anhydride66%
2Acylation3-Hydroxyphthalic anhydrideDiethyl malonate60%
3HydrolysisProduct of Step 2-80%
4Esterification2-Acetyl-6-hydroxybenzoic acidMethanol, DCC, DMAP90%
5Imidization2-Acetyl-6-hydroxybenzoic acid methyl esterMethoxamine hydrochloride, Potassium acetate88%
6Condensation2-Hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl ester, 2-Methylsulfonyl-4,6-dimethoxypyrimidineK₂CO₃, DMF87%

A critical step in this greener route is the synthesis of 3-hydroxyphthalic acid from 3-chlorophthalic acid. Researchers systematically screened reaction conditions to maximize the yield of this key intermediate. tandfonline.com The study investigated the impact of solvent composition, catalyst amount, reaction time, base quantity, and temperature.

Optimization of 3-Hydroxyphthalic Acid Synthesis tandfonline.com

ParameterCondition 1Condition 2Condition 3Condition 4Optimal Condition
Volume Ratio (DMF/H₂O) 1:12:13:14:12:1
Molar Ratio (CuCl/Substrate) 0.1:10.2:10.3:10.4:10.3:1
Reaction Time (hours) 69121512
Molar Ratio (KOH/Substrate) 3:14:15:16:14:1
Temperature (°C) 100110120130110°C

These optimization studies were crucial in developing a more efficient and environmentally friendly process for the large-scale production of this compound. tandfonline.com Another promising approach for commercial synthesis involves a regioselective ortholithiation method, which has also been successfully applied. jst.go.jp

Molecular Mechanism of Action and Biochemical Pathway Inhibition of Pyriminobac Methyl

Cellular and Physiological Consequences of ALS Inhibition by Pyriminobac-methyl

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of detrimental cellular and physiological effects in susceptible plants. The initial and most prominent symptom is the cessation of growth. researchgate.net This is followed by the appearance of chlorosis (yellowing of leaves) and necrosis (tissue death), ultimately leading to the death of the plant. researchgate.net The disruption of protein synthesis is a direct consequence of the lack of essential amino acids, which impairs numerous metabolic and structural functions within the plant. ontosight.ai

Comparative Biochemical Sensitivity of ALS to this compound Across Diverse Plant Species

The effectiveness of this compound as an herbicide is contingent on the differential sensitivity of the ALS enzyme between weed and crop species. This selectivity is a key factor in its agricultural application.

Differential Inhibitory Effects on Target Weed Species (e.g., Echinochloa spp.)

This compound demonstrates high efficacy against various weed species, notably barnyard grass (Echinochloa crus-galli). copernicus.org Studies have shown that the ALS enzyme in susceptible Echinochloa species is highly sensitive to this compound. However, resistance has been observed in some biotypes. For instance, a biotype of Echinochloa crus-galli var. formosensis (Ecf27) exhibited resistance to this compound and other ALS inhibitors. ebi.ac.uk This resistance is often linked to mutations in the ALS gene, which reduces the binding affinity of the herbicide to the enzyme. researchgate.netresearchgate.net For example, mutations at specific amino acid positions such as Trp-574 can confer resistance to pyrimidinylthiobenzoate herbicides like this compound. researchgate.net

Selectivity Mechanisms of this compound in Crop Plants (e.g., Oryza sativa)

The selectivity of this compound in rice (Oryza sativa) is a critical aspect of its use in paddy fields. sinoagrochem.com.cn This selectivity can be attributed to several factors. In some cases, the ALS enzyme of the crop plant may have a naturally lower sensitivity to the herbicide compared to the target weed. ebi.ac.uk Additionally, crop plants may possess more efficient metabolic pathways for detoxifying the herbicide. For instance, certain cytochrome P450 monooxygenases in rice can metabolize and inactivate herbicides, conferring tolerance. ncl.ac.uk Research has indicated that the ALS of Japonica rice is more sensitive to this compound (referred to as KIH-6127 in the study) compared to Indica rice in in-vitro tests. ebi.ac.uk However, in-vivo studies showed that the ALS of Japonica rice could recover from the inhibition. ebi.ac.uk

Plant SpeciesSensitivity to this compoundBasis of Sensitivity/Resistance
Echinochloa crus-galli (Barnyard Grass)Generally HighSusceptible ALS enzyme. copernicus.org Resistance in some biotypes is due to target-site mutations in the ALS gene. ebi.ac.ukresearchgate.net
Oryza sativa (Rice)Selective ToleranceLower intrinsic sensitivity of ALS in some varieties and/or enhanced metabolic detoxification. ebi.ac.ukncl.ac.uk

Molecular Interactions of this compound with ALS Enzyme Systems

The inhibitory effect of this compound on the ALS enzyme is a result of specific molecular interactions at the enzyme's active site or allosteric sites. This compound belongs to the pyrimidinyl(thio)benzoate class of herbicides. The molecular structure of this compound, with its methyl benzoate (B1203000) core and substituted pyrimidinyloxy group, facilitates its binding to the ALS enzyme. Molecular docking studies on similar ALS inhibitors have shown that both hydrophobic interactions and hydrogen bonds with key amino acid residues in the herbicide-binding site are crucial for their inhibitory activity. researchgate.net Mutations in the amino acid sequence of the ALS enzyme can alter the binding pocket, thereby reducing the herbicide's ability to inhibit the enzyme and leading to resistance. researchgate.netresearchgate.net For example, a serine to isoleucine substitution at position 627 in the rice ALS enzyme has been shown to confer high resistance to pyriminobac. jst.go.jp

Structure Activity Relationship Sar and Molecular Design Principles for Pyriminobac Methyl

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyriminobac-methyl and its Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in deciphering the link between the chemical structure of a compound and its biological activity. For this compound and its analogues, QSAR modeling has been instrumental in identifying key molecular descriptors that influence their herbicidal efficacy. jst.go.jpresearchgate.net These models help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent herbicides.

A study on 6-acyl pyrimidin-2-yl-salicylates (6-acyl PS), the precursors to this compound, utilized QSAR to evaluate their herbicidal activity against barnyard grass. jst.go.jp This analysis was critical in the decision to introduce an oximino group to the 6-acyl PS structure, a modification that led to the development of this compound with reduced crop injury and maintained high herbicidal activity. jst.go.jp Further 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided insights into the spatial and electronic requirements for optimal interaction with the target enzyme. mdpi.comscispace.com These models have highlighted the importance of specific substitutions on the coumarin (B35378) ring of related compounds, suggesting that small, hydrophilic, and electron-withdrawing groups can enhance antifungal activity, a principle that can be extrapolated to herbicide design. scispace.com

Influence of Chemical Substituents on this compound Herbicidal Activity and Selectivity

The herbicidal profile of this compound is finely tuned by the nature and position of its chemical substituents.

Effects of Benzene (B151609) Ring Substitutions on this compound Efficacy

The substitution pattern on the benzene ring of this compound and its parent compounds, the O-pyrimidinylsalicylic acids, significantly impacts their herbicidal activity and crop selectivity. Research has shown that the introduction of a halogen at the 6-position of the benzene ring can lead to high herbicidal activity, but often at the cost of increased phytotoxicity to crops. researchgate.net

In the development of related pyrimidine-based herbicides, the choice of substituents on the phenyl ring has been a key area of investigation. For instance, in a series of pyribenzoxim (B1679939) analogues, trifluoromethyl substitution on the phenyl group demonstrated superior activity compared to methoxy (B1213986) and methyl substitutions. researchgate.net This indicates that electron-withdrawing groups can play a crucial role in enhancing herbicidal efficacy. The specific placement of these substituents, however, can have varied effects. While the position of the trifluoromethyl group had a limited influence on activity in one study, other research on different herbicide classes has shown that ortho-substituents on a phenyl ring are often critical for activity. researchgate.netclockss.org

Substituent at 6-Position of Benzene RingObserved Effect on Herbicidal ActivityReference
HalogenHigh Herbicidal Activity (with potential for crop phytotoxicity) researchgate.net
Trifluoromethyl (on phenyl group of analogues)Higher activity than methoxy or methyl groups researchgate.net

Stereochemical Influence of E- and Z-Isomerism on this compound Bioactivity

This compound possesses an oxime ether group, which gives rise to E- and Z-isomers. herts.ac.uk The spatial arrangement of these isomers has a profound impact on the molecule's biological activity. The commercially produced this compound is predominantly the E-isomer. copernicus.org

X-ray crystallographic analysis has confirmed that the major, more active isomer of this compound is the E-form. ebi.ac.uk Comparative studies have revealed that the (E)-configuration of the ethanimidoyl side chain enhances membrane permeability in grass species compared to the (Z)-isomer. This enhanced permeability contributes to its potent herbicidal effect. The retention times in chromatographic analysis also differ, with the E-isomer typically having a longer retention time than the Z-isomer.

IsomerBioactivity/PropertyReference
E-IsomerMajor, more active form; Enhanced membrane permeability in grasses ebi.ac.uk
Z-IsomerLess active form

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Agrochemical Profiles

The insights gained from SAR and QSAR studies have fueled the rational design and synthesis of novel this compound derivatives with improved properties.

Development of Hybrid Herbicides Incorporating this compound Scaffolds

A promising strategy in modern herbicide development is the creation of hybrid molecules that combine the structural features of different herbicide classes. This approach aims to broaden the weed control spectrum, overcome resistance, and enhance efficacy. Several patents describe herbicidal compositions that mix this compound with other active ingredients like bispyribac-sodium (B1667525), bensulfuron-methyl, and bentazone. google.comgoogle.comgoogle.com

More advanced approaches involve the synthesis of new chemical entities that incorporate the this compound scaffold. For example, research into pyrimidine (B1678525) salicylic (B10762653) acid derivatives has led to the development of compounds with high activity at low doses. google.com These new derivatives, synthesized by reacting the acid of bispyribac-sodium with alcohols like trifluoroethanol, have shown excellent control of various weeds. google.com The development of such hybrid herbicides provides new options for managing weed resistance and improving agricultural productivity. google.comweedscience.org

Efficacy and Selectivity Research of Pyriminobac Methyl in Weed Management Systems

Efficacy Spectrum of Pyriminobac-methyl Against Key Agricultural Weeds

This compound demonstrates a broad herbicidal spectrum, controlling a variety of economically significant agricultural weeds. ontosight.aihpc-standards.com It is particularly noted for its use in paddy fields to manage complex weed populations that include graminaceous, broadleaf, and sedge species. google.compatsnap.com

Herbicidal Performance on Graminaceous Weed Species

The development of this compound was driven by the need to control grassy weeds in rice fields, particularly biotypes that had developed resistance to other ALS-inhibiting herbicides. Its most prominent efficacy is against barnyard grass (Echinochloa crus-galli), a pervasive weed in rice cultivation. google.compatsnap.com Studies have shown it has special efficacy against E. crus-galli, providing excellent control. google.compatsnap.comresearchgate.net Research has also documented its high herbicidal activity against other graminaceous species, including Chinese sprangletop (Leptochloa chinensis). copernicus.orgcopernicus.org

Table 1: Efficacy of this compound on Key Graminaceous Weed Species

Graminaceous Weed SpeciesScientific NameLevel of Control ReportedReference
Barnyard GrassEchinochloa crus-galliExcellent / Special Efficacy google.compatsnap.com
Chinese SprangletopLeptochloa chinensisHigh Herbicidal Activity copernicus.orgcopernicus.org
JunglericeEchinochloa colonaEffective Control google.com
Bareheaded Barnyard GrassEchinochloa crus-galli var. mitisEffective Control google.com

Control of Broadleaf and Sedge Weed Populations by this compound

While renowned for its performance on grasses, this compound is also effective against a range of broadleaf and sedge weeds. ontosight.aihpc-standards.comcopernicus.org This makes it a valuable component in herbicide mixtures designed to provide broad-spectrum weed control in rice paddies. Research has shown that formulations containing this compound effectively control numerous sedge and broadleaf species, including those resistant to sulfonylurea herbicides. cabidigitallibrary.orgamazonaws.com

In a study on the control of sulfonylurea-resistant weeds, a granular mixture containing this compound, carfentrazone-ethyl (B33137), and pyrazosulfuron-ethyl (B166691) demonstrated high efficacy when applied at the two-leaf growth stage of the weeds. cabidigitallibrary.org

Table 2: Efficacy of a this compound Mixture* on Sulfonylurea-Resistant Broadleaf and Sedge Weeds

Weed SpeciesScientific NameWeed TypeControl Efficacy (%) at 2-Leaf StageReference
PickerelweedMonochoria vaginalisBroadleaf>90% cabidigitallibrary.org
Dubious SeedboxLindernia dubiaBroadleaf>90% cabidigitallibrary.org
Darkgreen BulrushScirpus juncoidesSedge>90% cabidigitallibrary.org
Smallflower Umbrella SedgeCyperus difformisSedge>90% cabidigitallibrary.org
Pygmy ArrowheadSagittaria pygmaeaBroadleaf>90% cabidigitallibrary.org

*Mixture tested was carfentrazone-ethyl + pyrazosulfuron-ethyl + this compound. cabidigitallibrary.org

Other broadleaf and sedge species controlled by this compound, often in combination with other active ingredients, include water plantain (Alisma canaliculatum), Indian jointvetch (Aeschynomene indica), false pimpernel (Lindernia procumbens), needle spikerush (Eleocharis kuroguwai), and rice flat sedge (Cyperus iria). google.comamazonaws.com

This compound Selectivity and Crop Safety in Cultivated Systems

A key attribute of this compound is its selective action, allowing it to control weeds within a crop with minimal damage to the cultivated plant. ontosight.ai This selectivity is particularly well-researched in rice.

Research on this compound Tolerance in Rice Cultivars

This compound is considered to have a high degree of safety for rice (Oryza sativa). patsnap.comcopernicus.org It was developed for post-emergence application in transplanted rice, enabling the selective removal of grass weeds without causing significant phytotoxicity to the crop. This safety extends to various rice cultivation methods, including direct-seeded and machine-transplanted rice. amazonaws.com

The basis for this selectivity has been investigated at the enzymatic level. In one study, the ALS enzyme of Japonica rice was found to be more sensitive to this compound in vitro compared to the ALS from Indica rice. ebi.ac.uk However, a crucial in vivo finding was that the ALS of Japonica rice could recover from the initial inhibition, whereas the enzyme in susceptible weeds like barnyard grass could not. ebi.ac.uk This capacity for recovery is a fundamental component of its selectivity and crop safety in certain rice varieties. ebi.ac.uk

Investigation of this compound Effects on Non-Target Crops

While primarily used in rice, the effect of this compound on other crops is a significant consideration, especially for crop rotation systems. ontosight.aiontosight.ai Some sources indicate its use is restricted to paddy rice fields to avoid injury to other crops. sinoagrochem.com.cn However, other research suggests a favorable environmental profile that allows for the safe cultivation of subsequent crops.

Studies have noted that this compound is non-toxic to and may even help increase the yield of rotational crops such as rape (canola), cabbage, Astragalus sinicus, wheat, and potato. copernicus.org This suggests that the herbicide degrades in the soil to levels that are not harmful to these succeeding, non-target plants. The persistence and potential carryover of any herbicide can pose a risk to sensitive rotational crops. jst.go.jp The development of analytical methods to detect this compound residues in oil crops like rapeseed, soybean, peanut, and sunflower seeds underscores the importance of monitoring its environmental fate in diverse agricultural systems. ebi.ac.uk

Impact of Plant Developmental Stage on this compound Herbicidal Activity

The herbicidal effectiveness of this compound is significantly influenced by the growth stage of the target weed at the time of application. sinoagrochem.com.cncopernicus.org It is primarily used as a post-emergence herbicide, targeting weeds that have already germinated and emerged from the soil. ontosight.ai

Research and usage guidelines consistently show that application at early weed growth stages is critical for achieving optimal control. For its primary target, barnyard grass, application is recommended before the weed reaches the 3-leaf stage. sinoagrochem.com.cn Studies have confirmed that this compound is not effective against weed seeds or on weeds that are still in the bud stage. sinoagrochem.com.cn

The influence of growth stage extends to broadleaf and sedge weeds as well. A Korean study on sulfonylurea-resistant weeds highlighted this dependency. While a mixture containing this compound provided over 90% control of weeds like Monochoria vaginalis and Scirpus juncoides when applied at the two-leaf stage, the efficacy of this compound applied alone at the one-leaf stage was notably lower for these same weeds, as shown in the table below. cabidigitallibrary.org

Table 3: Influence of Weed Growth Stage on Efficacy of this compound (Alone)

Weed SpeciesScientific NameWeed TypeControl Efficacy (%) at 1-Leaf StageReference
PickerelweedMonochoria vaginalisBroadleafLow Efficacy Reported cabidigitallibrary.org
Dubious SeedboxLindernia dubiaBroadleafLow Efficacy Reported cabidigitallibrary.org
Darkgreen BulrushScirpus juncoidesSedgeLow Efficacy Reported cabidigitallibrary.org
Smallflower Umbrella SedgeCyperus difformisSedgeLow Efficacy Reported cabidigitallibrary.org

Note: The study reported low weed control efficacy for this compound applied alone at the 1-leaf stage, in contrast to high efficacy from mixtures applied at the 2-leaf stage, demonstrating the critical nature of application timing and weed development. cabidigitallibrary.org

This dependency on the plant's developmental stage underscores the importance of proper timing in the application of this compound to achieve successful weed management. copernicus.org

Synergistic and Antagonistic Interactions of this compound in Herbicide Mixtures

The combination of herbicides in tank mixtures is a common agricultural practice aimed at broadening the spectrum of weed control, increasing efficacy, and managing the evolution of herbicide-resistant weed populations. awsjournal.org this compound, an acetolactate synthase (ALS) inhibitor, is frequently evaluated in such mixtures. The interactions between this compound and other herbicides can be synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where one herbicide reduces the efficacy of the other. google.com Understanding these interactions is crucial for developing effective and sustainable weed management strategies.

Research on Combination Strategies for Broadened Weed Control Spectrum

Research has demonstrated that combining this compound with other herbicides can lead to synergistic effects and a wider range of controlled weed species. These combinations are particularly valuable for managing mixed weed populations in crops like rice.

A notable example is the ternary mixture of this compound, pyribenzoxim (B1679939), and cyhalofop-butyl. A 2015 study found that this combination could control 95% of mixed weeds in rice fields while reducing the application frequency by 30%. hracglobal.com Another effective combination for use in paddy fields involves this compound with oxaziclomefone (B104223) and a sulfonylurea herbicide, such as metazosulfuron (B154211) or propyrisulfuron. This mixture has been shown to significantly improve the weeding effect and expand the control spectrum compared to the individual components used alone. nih.gov

The combination of this compound with penoxsulam, another ALS inhibitor, has also been shown to produce a synergistic effect. This mixture not only expands the weed control spectrum but also helps in reducing the risk of developing herbicide resistance that can arise from the repeated use of a single herbicide. researchgate.net Similarly, a mixture containing benzobicyclon, imazosulfuron, and this compound has proven effective in controlling both annual and perennial weeds in machine-transplanted rice paddies. scielo.br

Further patent literature describes synergistic compositions of this compound with other active ingredients. For instance, combinations with a specific pyridine-2-carboxylic acid derivative have been developed for broad-spectrum weed control in various crops, including cereals and rice. scribd.com Another patented synergistic combination pairs pyrimidinyl benzoate (B1203000) derivatives, such as this compound, with imidazolinone derivatives like imazethapyr. ljmu.ac.uk

The following table summarizes key research findings on synergistic combinations of this compound.

Interactive Data Table: Synergistic Combinations of this compound

Combination Partner(s) Target Crop(s) Key Research Finding Weed Control Spectrum
Pyribenzoxim, Cyhalofop-butyl Rice Achieved 95% control of mixed weeds with a 30% reduction in application frequency. hracglobal.com Broadened
Penoxsulam Rice Synergistic effect improves weed control and reduces resistance risk. researchgate.net Expanded
Oxaziclomefone, Metazosulfuron/Propyrisulfuron Paddy Fields Remarkable improvement in weeding effect compared to single or binary use. nih.gov Expanded
Benzobicyclon, Imazosulfuron Rice Effectively controlled both annual and perennial weeds. scielo.br Annual and Perennial Weeds
Pyridine-2-carboxylic acid derivative Cereals, Rice Provides synergistic weed control of undesirable vegetation. scribd.com Undesirable Vegetation
Imazethapyr (Imidazolinone derivative) Not specified A synergistic herbicidal combination for controlling undesirable plants and weeds. ljmu.ac.uk Undesirable Plants and Weeds

Biochemical Basis of Antagonistic Effects in this compound Co-Applications

While herbicide mixtures are often designed for synergy, antagonistic interactions can also occur, leading to reduced weed control. awsjournal.org Antagonism can arise from various biochemical and physiological mechanisms, including reduced herbicide absorption or translocation, or enhanced metabolic degradation of one herbicide by another. awsjournal.orgscielo.br

Specific research detailing the biochemical basis of antagonism for this compound is limited. However, studies on analogous herbicides within the same chemical class (pyrimidinyl(thio)oxybenzoates) and with the same mode of action (ALS inhibition) provide valuable insights into potential mechanisms.

A prominent example of physiological antagonism involves the interaction between the systemic ALS inhibitor pyribenzoxim and the contact herbicide propanil (B472794). Research on barnyardgrass (Echinochloa crus-galli) demonstrated that propanil was antagonistic to the efficacy of pyribenzoxim. researchgate.net The proposed mechanism is that the rapid contact action of propanil causes localized leaf tissue damage. This damage inhibits the translocation (phloem movement) of the systemic herbicide pyribenzoxim from the treated leaf to its site of action in the plant's growing points. The study found that while the foliar absorption of pyribenzoxim was unaffected, its translocation out of the treated leaf was significantly reduced when propanil was applied to the same leaf. researchgate.net Given that this compound is also a systemic ALS inhibitor, a similar physiological antagonism could be expected if it were co-applied with a fast-acting contact herbicide that disrupts translocation pathways.

Another potential biochemical basis for antagonism is enhanced herbicide metabolism. In some instances, one herbicide in a mixture can induce the plant's metabolic defense systems, such as the expression of cytochrome P450 monooxygenase enzymes. hracglobal.com These enzymes can then more rapidly metabolize and detoxify the partner herbicide, reducing its effective concentration at the target site. scielo.br This type of interaction is a documented cause of antagonism between different herbicide classes, such as ACCase inhibitors and ALS inhibitors, where one may reduce the effectiveness of the other. scielo.br While not documented specifically for this compound, this remains a plausible biochemical mechanism for antagonism in certain herbicide combinations.

Mechanisms of Herbicide Resistance to Pyriminobac Methyl and Resistance Management Research

Characterization of Pyriminobac-methyl Resistance Evolution in Weed Biotypes

Resistance to this compound, a pyrimidinyl(thio)benzoate herbicide, has been documented in several weed species. uppersouthplatte.orgweedscience.org This resistance can arise from changes at the herbicide's target site or from other mechanisms that prevent the herbicide from reaching its target or detoxify it.

Target-site resistance (TSR) is the most common mechanism of resistance to ALS inhibitors. researchgate.net It typically results from single nucleotide polymorphisms in the ALS gene, which lead to amino acid substitutions in the ALS enzyme. cambridge.orguppersouthplatte.org These changes reduce the binding affinity of the herbicide to the enzyme, rendering it less effective, while the enzyme's normal function remains largely intact. uppersouthplatte.org

Several point mutations within the ALS gene are known to confer resistance to different families of ALS-inhibiting herbicides. researchgate.netnih.gov The cross-resistance pattern is highly dependent on the specific amino acid substitution. researchgate.net For instance, substitutions at the Pro-197 position are known to confer broad resistance to sulfonylureas, imidazolinones, and pyrimidinyl(thio)benzoates. researchgate.netmdpi.com In contrast, some mutations may provide resistance to one chemical family but not another. researchgate.net Studies on resistant corn poppy (Papaver rhoeas) have identified several mutations at the Pro-197 codon, such as Pro197His, Pro197Thr, Pro197Leu, and Pro197Asn, which confer resistance to ALS inhibitors. mdpi.com

While TSR is a primary concern, research has also identified weed populations resistant to this compound where no known target-site mutations were detected, indicating the presence of non-target-site resistance mechanisms. ebi.ac.ukresearchgate.netnih.govnih.gov

Weed Biotype Amino Acid Substitution Herbicide Class Resistance Reference
Papaver rhoeasPro197His, Pro197Thr, Pro197Leu, Pro197AsnALS Inhibitors mdpi.com
Echinochloa phyllopogonPro-197-Thr, Trp-574-LeuALS Inhibitors (Penoxsulam) weedscience.org
General WeedsPro-197 substitutionsSulfonylureas, Imidazolinones, Pyrimidinyl(thio)benzoates researchgate.net
General WeedsAla-122 or Ser-653 substitutionsImidazolinones (not Sulfonylureas) researchgate.net

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. This is often due to enhanced herbicide metabolism, but can also involve reduced uptake or translocation. mdpi.comnih.gov

Metabolic Resistance: Metabolic resistance is a significant factor in the evolution of resistance to this compound. Weeds can evolve the ability to rapidly detoxify the herbicide before it can reach the ALS enzyme. This detoxification is often carried out by enzyme systems such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). uppersouthplatte.orgnih.govnih.gov

Research on a mesosulfuron-methyl (B1676312) resistant population of Beckmannia syzigachne found it was also cross-resistant to this compound. ebi.ac.ukresearchgate.netnih.govnih.gov This resistance was not due to target-site mutations but was linked to enhanced metabolism. ebi.ac.ukresearchgate.netnih.gov Specific findings include:

Cytochrome P450s: A key P450 gene, BsCYP81Q32, was identified in B. syzigachne. nih.gov When this gene was overexpressed in transgenic rice, the rice plants became resistant to this compound, bispyribac-sodium (B1667525), and mesosulfuron-methyl. nih.govnih.govresearchgate.net This demonstrates the direct role of this P450 enzyme in conferring resistance through metabolic detoxification.

Other NTSR Mechanisms: In some resistant biotypes, reduced herbicide uptake and translocation have been observed. ebi.ac.ukresearchgate.netnih.gov Additionally, studies have implicated ATP-binding cassette (ABC) transporters in NTSR, suggesting they may contribute by sequestering the herbicide or its metabolites away from the target site. ebi.ac.ukresearchgate.netnih.gov

In Echinochloa crus-galli var. formosensis, a multiple-herbicide resistant biotype was found to be resistant to this compound and other ALS inhibitors, with the resistance mechanism likely being non-target-site based as no known resistance-conferring mutations were found in the ALS genes. nih.gov

Weed Species NTSR Mechanism Enzyme/Gene Involved Reference
Beckmannia syzigachneEnhanced MetabolismCytochrome P450 (BsCYP81Q32) nih.govresearchgate.net
Beckmannia syzigachneReduced Uptake, Enhanced Metabolism, ABC TransportersABCB25, ABCC14 ebi.ac.ukresearchgate.netnih.gov
Echinochloa crus-galli var. formosensisLikely Non-Target-Site BasedNot specified nih.gov
Lolium rigidumEnhanced Metabolism (inferred for other ALS inhibitors)Cytochrome P450 (inhibited by malathion) frontiersin.org

Target-Site Resistance Mechanisms to this compound

Molecular and Genetic Basis of this compound Resistance Development

The development of resistance is an evolutionary process driven by the selection pressure exerted by the herbicide. researchgate.netcambridge.org The genetic basis can be simple, involving a single gene, or complex and polygenic.

For target-site resistance (TSR) , the genetic basis is typically a single, nuclear-inherited dominant or semi-dominant gene. researchgate.netcambridge.org This means that the resistance trait can be passed to offspring through both pollen and seeds, facilitating its rapid spread. cambridge.org The specific point mutations in the ALS gene, such as those at the Pro-197 codon, are the molecular foundation for this type of resistance. researchgate.netmdpi.com

The genetic basis of non-target-site resistance (NTSR) is often more complex. nih.gov Metabolic resistance can be conferred by the overexpression of detoxification genes. Research has shown that this overexpression can be regulated by transcription factors. For example, in Beckmannia syzigachne, the transcription factor BsTGAL6 was found to bind to the promoter region of the BsCYP81Q32 gene, activating its expression and leading to enhanced herbicide metabolism. nih.gov The complexity of NTSR lies in the fact that it can involve multiple genes and various detoxification pathways, making it a challenging resistance mechanism to manage. nih.gov

Strategies for Sustainable this compound Use and Resistance Mitigation

To combat the growing problem of herbicide resistance, integrated strategies are essential to ensure the long-term efficacy of herbicides like this compound.

A fundamental strategy for resistance management is the rotation of herbicides with different modes of action. bcpc.org Continuous use of ALS inhibitors like this compound exerts consistent selection pressure, rapidly selecting for resistant individuals. researchgate.netcambridge.org Rotating to a different chemical family of ALS inhibitors is not considered an effective rotation from a resistance management perspective, as it applies the same evolutionary pressure. nih.gov

Integrated Weed Management (IWM) offers a more robust and sustainable approach. IWM combines various control methods, including:

Cultural Practices: Ensuring vigorous crop growth through proper nutrition and agronomy gives the crop a competitive advantage over weeds. bcpc.org

Physical/Mechanical Control: Tillage and other mechanical methods can help manage weed populations.

Chemical Control: When using herbicides, it is critical to use them judiciously as part of a planned program that includes rotating modes of action and using mixtures. bcpc.org

Biological Control: Utilizing natural enemies of weeds.

The goal of IWM is to reduce the reliance on any single control tactic, thereby decreasing the selection pressure for resistance to a specific herbicide like this compound. bcpc.orgcabidigitallibrary.orgresearchgate.net

Using herbicide mixtures with different modes of action in a single application is another key strategy to delay the evolution of resistance. google.com The rationale is that it is less likely for a weed to be simultaneously resistant to two or more herbicides with different mechanisms.

Research and commercial development have focused on creating effective combinations including this compound. For example, a composition containing penoxsulam and this compound has been developed to improve the weed control spectrum and reduce the risk of resistance that can arise from the long-term use of a single compound. google.com Similarly, combinations of this compound with pyrazosulfuron-ethyl (B166691) have been used to control sulfonylurea-resistant weeds in paddy fields in Korea. researchgate.net These mixtures can provide broader-spectrum control and represent a valuable tool in resistance management programs.

Herbicide Combination Target Weeds/Purpose Reference
This compound + PenoxsulamAnnual weeds in rice fields; reduce resistance risk. google.com
This compound + Pyrazosulfuron-ethylSulfonylurea-resistant paddy field weeds. researchgate.net
This compound + Bromobutide + Pyrazosulfuron-ethylGeneral weed control in rice. researchgate.net

Environmental Fate and Transport Dynamics of Pyriminobac Methyl in Agroecosystems

Adsorption and Desorption Characteristics of Pyriminobac-methyl in Soil Matrices

The interaction of this compound with soil particles, known as sorption (adsorption and desorption), is a key process that influences its mobility and availability in the environment. Studies show that the adsorption and desorption of (E)-pyriminobac-methyl (EPM), the more active isomer, can be effectively described by the Freundlich model. copernicus.orgresearchgate.net In a study of five different agricultural soils, the Freundlich adsorption coefficient (Kf-ads) for EPM ranged from 0.85 to 32.22 mg1-1/n L1/n kg⁻¹, while the desorption coefficient (Kf-des) varied between 0.78 and 5.02 mg1-1/n L1/n kg⁻¹. researchgate.net The time to reach adsorption-desorption equilibrium in these soils was determined to be 24 hours. copernicus.org

Table 1: Sorption and Desorption Coefficients of this compound in Various Soil Types

Soil TypeFreundlich Adsorption Coefficient (Kf-ads) (mg1-1/n L1/n kg⁻¹)Freundlich Desorption Coefficient (Kf-des) (mg1-1/n L1/n kg⁻¹)
Phaeozem32.225.02
Anthrosol0.850.78
Ferralsol1.111.12
Alisol2.091.96
Plinthosol1.961.85
Data sourced from a study on the environmental behaviors of (E)-pyriminobac-methyl in five agricultural soils from China. copernicus.orgresearchgate.net

The sorption behavior of this compound is significantly influenced by the physicochemical properties of the soil. copernicus.org Research has identified that soil organic matter (OM) content, cation exchange capacity (CEC), and clay content are the primary factors governing its sorption and subsequent mobility. copernicus.orgcopernicus.org A strong positive correlation exists between the sorption of EPM and the soil's organic matter content. copernicus.orgcopernicus.org Soils with higher organic matter, such as Phaeozems, exhibit a greater capacity to adsorb the herbicide, and consequently, desorb it more slowly. copernicus.orgcopernicus.org This high adsorption affinity in soils rich in organic matter leads to low mobility, reducing the potential risk of the compound leaching into groundwater systems. researchgate.net In contrast, there appears to be no significant relationship between soil pH and the leaching rate of EPM. copernicus.org

Mathematical models are essential tools for predicting the environmental fate of herbicides. The adsorption-desorption behavior of this compound in soil has been shown to be accurately represented by the Freundlich isotherm model, with high coefficients of determination (R² > 0.9999). copernicus.orgresearchgate.net

Beyond empirical models, more complex predictive tools are employed. The Groundwater Ubiquity Score (GUS), which is calculated based on sorption and degradation data, has been used to evaluate the leaching potential of this compound. Calculated GUS values ranging from 0.9765 to 2.7160 suggest a potential threat to groundwater quality under certain soil and environmental conditions. researchgate.net Furthermore, advanced mathematical frameworks like the PADDY model have been specifically improved to predict the behavior of this compound in paddy fields by incorporating processes such as photoisomerization and metabolic pathways. jst.go.jp These models, often coupled with inverse analysis, allow for the precise assessment of pesticide dissipation in complex agroecosystems like paddy environments. jst.go.jp

Influence of Soil Physicochemical Properties (e.g., Organic Matter, CEC) on this compound Sorption

Degradation Pathways and Kinetics of this compound in Environmental Compartments

Abiotic processes, particularly in soil, are the predominant mode of degradation for this compound. copernicus.orgresearchgate.netresearcher.life In aqueous environments, phototransformation is a major degradation pathway. copernicus.orgjst.go.jp This process involves the geometrical isomerization between the (E) and (Z) isomers of this compound when exposed to sunlight. copernicus.orgjst.go.jp An equilibrium between EPM and ZPM is reached after approximately 4.5 hours, with a resulting EPM/ZPM ratio of about 1:1.35. copernicus.org Hydrolysis also contributes to abiotic degradation, with the rate being positively influenced by alkaline soil pH. copernicus.org

While abiotic processes dominate, microbial activity also contributes to the degradation of this compound. copernicus.orgcopernicus.org However, its contribution can be limited. In one study conducted under dark conditions, degradation rates in sterilized soils were only slightly slower than those under aerobic or anaerobic conditions, confirming that abiotic degradation was the main driver. copernicus.orgcopernicus.org For instance, after 30 days, the degradation rates were 32.80-36.27% in sterilized soils, compared to 35.61-48.60% under anaerobic conditions and 35.61-53.32% under aerobic conditions. copernicus.org It is suggested that the high adsorption affinity of EPM to soil organic matter may reduce its bioavailability, thereby limiting the extent of microbial degradation. copernicus.org

Table 2: Degradation Rates of this compound After 30 Days Under Different Soil Conditions

ConditionDegradation Rate Range (%)
Sterilized32.80 - 36.27
Anaerobic35.61 - 48.60
Aerobic35.61 - 53.32
Data illustrates that degradation under aerobic/anaerobic conditions was mainly abiotic, as the rate increased only slightly compared to sterilized conditions. copernicus.orgcopernicus.org

The half-life (DT₅₀) of a herbicide is a key indicator of its persistence. For this compound, this value varies significantly with environmental conditions. copernicus.org In a study of five different agricultural soils, the half-life of EPM ranged from 37.46 to 66.00 days. copernicus.orgresearchgate.net In contrast, the half-life was considerably shorter in Japanese paddy rice fields, where it was reported to be between 4.0 and 19.3 days. copernicus.org Another study in paddy water found an initial half-life of 4 days. jst.go.jp

Soil moisture also affects the degradation rate. The decay of EPM was observed to accelerate when soil moisture increased from 40% to 60%. copernicus.org However, a further increase in moisture from 60% to 80% led to a slower decay rate, which may be attributed to increased sorption, making the herbicide less available for degradation. copernicus.org

Table 3: Reported Half-life (DT₅₀) of this compound in Different Environments

EnvironmentHalf-life (Days)Source
Agricultural Soils (China)37.46 - 66.00 copernicus.orgresearchgate.net
Paddy Rice Fields (Japan)4.0 - 19.3 copernicus.org
Paddy Water (Initial Phase)4 jst.go.jp

Biotic (Microbial) Degradation of this compound in Soils and Aquatic Systems

Mobility and Leaching Potential of this compound in Agricultural Soils

The movement and persistence of this compound in soil are critical factors determining its potential impact on the wider environment. Key characteristics that govern its mobility include its adsorption to soil particles and its rate of degradation. The interaction of this compound with soil is largely influenced by soil composition, particularly organic matter and clay content. copernicus.org

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a crucial metric, indicating the chemical's tendency to bind to soil particles. A higher Koc value signifies stronger adsorption and thus, lower mobility. Research on this compound has revealed Koc values ranging from approximately 200 to over 1,000 mL/g, classifying its adsorption capacity from medium to sub-difficult depending on the specific soil type. copernicus.org For instance, in soils with higher organic matter, like Phaeozems, this compound shows stronger adsorption and lower mobility. copernicus.orgcopernicus.org

The degradation of this compound in soil, primarily an abiotic process, follows first-order kinetics. copernicus.orgresearchgate.net Its persistence is measured by its soil half-life (DT50), the time required for 50% of the initial concentration to dissipate. Laboratory studies have recorded DT50 values for this compound ranging from 37.5 to 66.0 days under various aerobic conditions. copernicus.orgresearchgate.net

These parameters are used to calculate the Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential. The GUS is calculated using the formula: GUS = log10(DT50) x (4 - log10(Koc)). Scores above 2.8 suggest a high leaching potential, while scores below 1.8 indicate a low potential. metu.edu.tr For this compound, calculated GUS values have ranged from 0.98 to 2.72, suggesting that its leaching potential can vary from low to considerable, depending on the specific soil properties. copernicus.orgresearchgate.net

Table 1: Soil Mobility and Degradation Parameters for this compound

ParameterValue RangeSignificance
Koc (mL/g)200 - >1,000Indicates medium to strong adsorption to soil particles, reducing mobility. copernicus.org
Soil DT50 (days)37.5 - 66.0Represents moderate persistence in soil under aerobic conditions. copernicus.orgresearchgate.net
GUS Score0.98 - 2.72Suggests a leaching potential from low to transient/considerable, highly dependent on soil type. copernicus.orgresearchgate.net

Assessment of Groundwater Contamination Risk from this compound Leaching

The risk of this compound contaminating groundwater is directly linked to its mobility and persistence in the soil. copernicus.org With GUS values that can fall into the transient range (1.8-2.8), there is a potential for leaching, particularly in soils with low organic matter content, low clay content, and high cation exchange capacity. copernicus.orgresearchgate.netresearchgate.net

The environmental fate of herbicides, including their potential to be transported from soil to groundwater via leaching, is a significant concern for environmental safety. copernicus.org Studies have shown that the leaching risk for herbicides is positively correlated with their mobility in soil. copernicus.org For this compound, while it can exhibit high adsorption affinity in some soils, it has demonstrated a considerable leaching potential in others, such as Anthrosol, Ferralsol, Alisol, and Plinthosol soils, thereby posing a possible threat to groundwater quality. copernicus.orgcopernicus.orgresearchgate.net

Advanced tools are used to refine these assessments. Lysimeter studies, which use large, isolated blocks of soil under outdoor conditions, provide realistic data on the vertical movement of pesticides. nih.gov Furthermore, simulation models like the PADDY model are developed and validated using lysimeter and field data to predict the behavior of this compound and its metabolites, offering a comprehensive view of its fate under paddy conditions. nih.govnii.ac.jp These predictive models are essential for regulatory bodies to evaluate environmental risks. nih.gov

Research on Surface Runoff and Percolation of this compound from Paddy Fields

Paddy fields, with their flooded conditions, present unique pathways for herbicide transport, namely surface runoff and percolation. nih.govebi.ac.uk Research conducted in paddy field watersheds, such as in Japan's Lake Biwa basin, has monitored the movement of this compound from treated plots into drainage canals. ebi.ac.uknih.gov

These studies reveal that significant herbicide discharge can occur. Surface runoff, especially after rainfall events, can carry dissolved herbicides from the paddy water into adjacent water bodies. ebi.ac.ukbohrium.com In one study, the maximum concentration of this compound in paddy water was observed at 78 µg/L one day after application. nih.gov

Percolation, the downward movement of water through the soil, is another critical transport route. ebi.ac.uk Even when water management practices are in place to prevent surface runoff, considerable amounts of this compound can be discharged into drainage canals through percolation flow. copernicus.orgebi.ac.uk This indicates that both surface and subsurface pathways contribute to the off-site movement of the herbicide from paddy fields. ebi.ac.uk The management of water, including the holding period after application, is a key factor in mitigating these losses. bohrium.com

Identification and Environmental Significance of this compound Metabolites

When this compound breaks down in the environment, it forms various degradation products known as metabolites. Understanding these metabolites is essential for a complete environmental risk assessment, as their properties may differ from the parent compound. nii.ac.jp

In the environment, this compound undergoes photoisomerization, where sunlight can convert the active (E)-isomer into the less active (Z)-isomer. nii.ac.jpcopernicus.org A primary degradation pathway involves the formation of metabolites through consecutive first-order reactions in the flooded soil of paddy fields. nii.ac.jp Simulation models have been improved to include these photoisomerization and metabolic pathways to accurately predict the concentrations of both the parent compound and its main metabolites over time. nii.ac.jp While specific major metabolites formed in soil and water are a subject of detailed study in regulatory risk assessments, the focus of field research has often been on the dynamics of the parent isomers.

Compound Index

Advanced Analytical Methodologies for Pyriminobac Methyl Detection and Quantification

High-Resolution Chromatographic Techniques for Pyriminobac-methyl Analysis

High-resolution chromatography is the cornerstone of modern pesticide residue analysis, offering the necessary separation power to isolate target analytes from complex sample components. For this compound, both liquid and gas chromatography have been successfully employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Residue Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the determination of this compound residues due to its high sensitivity, selectivity, and versatility. This method is particularly well-suited for analyzing polar and thermally labile compounds like this compound.

A robust method for the simultaneous determination of this compound and other herbicides in rice has been developed using LC-MS/MS. researchgate.netchrom-china.comnih.gov This approach involves extraction with acidified acetonitrile (B52724) followed by purification with octadecylsilane (B103800) (C18) adsorbents. researchgate.netchrom-china.comnih.gov Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous solution containing formic acid and ammonium (B1175870) acetate. researchgate.netchrom-china.comnih.gov Detection is performed using positive electrospray ionization (ESI+) in the dynamic multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. researchgate.netchrom-china.comnih.gov Validation studies have demonstrated excellent linearity with correlation coefficients (r²) of 0.996 or higher. researchgate.netchrom-china.comnih.gov The limit of detection (LOD) for this compound in rice has been reported to be as low as 0.8 µg/kg. researchgate.netchrom-china.comnih.gov

Further advancements in LC-MS/MS technology, such as the use of ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS), have enabled the simultaneous analysis of a large number of pesticide residues, including this compound, in various crops. mdpi.com This high-resolution mass spectrometry (HRMS) approach allows for both targeted and non-targeted screening, providing comprehensive data for residue analysis. mdpi.com In such multi-residue methods, the limit of quantification (LOQ) for this compound has been established in the range of 2.5–25 µg/kg across different crop matrices. mdpi.com

A scaled-down QuEChERS approach combined with LC-MS/MS has also been successfully applied for the simultaneous analysis of multiple pesticide residues, including this compound isomers, in human urine. mdpi.comnih.gov This highlights the adaptability of LC-MS/MS for various complex biological matrices.

Table 1: Performance of LC-MS/MS Method for this compound in Rice researchgate.netchrom-china.comnih.gov

ParameterValue
Linearity (r²)≥ 0.996
Limit of Detection (LOD)0.8 µg/kg
Mean Spiked Recoveries76.6% - 85.6%
Relative Standard Deviations (RSDs)0.9% - 3.4%

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications for this compound

While LC-MS/MS is more common for this compound analysis, gas chromatography-tandem mass spectrometry (GC-MS/MS) also serves as a powerful tool, particularly for multi-residue methods that include a broader range of pesticides with varying chemical properties. The use of GC-MS/MS often requires derivatization for polar analytes, but it can provide excellent separation and sensitivity.

A GC-MS/MS method has been developed for the simultaneous analysis of 57 pesticides, including the (E)- and (Z)-isomers of this compound, in fishery products. nih.gov This method utilizes a QuEChERS extraction followed by analysis on a GC system equipped with a triple quadrupole mass spectrometer. nih.gov The oven temperature program is carefully optimized to achieve separation of the isomers and other targeted pesticides. nih.gov

The use of alternative carrier gases to helium, such as hydrogen and nitrogen, in GC-MS/MS analysis of pesticide residues, including this compound, has been explored to address the rising cost and scarcity of helium. shimadzu.comjeol.com These studies demonstrate that with appropriate method adjustments, comparable performance in terms of recovery and sensitivity can be achieved. For instance, a quantitative analysis of 216 pesticides using hydrogen as a carrier gas showed good recovery rates for a majority of the compounds in food samples. shimadzu.com

Table 2: GC-MS/MS Parameters for this compound Isomer Analysis nih.gov

IsomerRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
(Z)-Pyriminobac-methyl17.16302256230
(E)-Pyriminobac-methyl18.62302256230

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a more accessible technique for the quantification of this compound, particularly in quality control and formulation analysis where residue-level sensitivity is not the primary requirement.

A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.comsielc.com This method employs a C18 column and a mobile phase consisting of acetonitrile and water, with the addition of an acid like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com For applications requiring mass spectrometry compatibility, formic acid is the preferred modifier. sielc.comsielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The purity of synthesized this compound has been successfully analyzed using HPLC with a C18 column and a mobile phase of acetonitrile/water (50:50, v/v). tandfonline.com

Optimized Sample Preparation and Extraction Strategies for this compound

The effectiveness of any chromatographic analysis is heavily dependent on the sample preparation and extraction procedures. The goal is to efficiently extract the target analyte from the matrix while minimizing co-extractives that can interfere with the analysis.

QuEChERS Methodology Optimization for this compound in Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard in pesticide residue analysis due to its simplicity, speed, and effectiveness. The methodology has been widely adopted and optimized for the extraction of this compound from various complex matrices.

A modified QuEChERS protocol is commonly used for the extraction of this compound from rice. researchgate.netchrom-china.comnih.gov This typically involves an initial extraction with acidified acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with adsorbents like C18 to remove interfering compounds. researchgate.netchrom-china.comnih.gov The choice of extraction salts and d-SPE sorbents is critical and is often optimized based on the specific matrix. For instance, in the analysis of pesticides in strawberries, a comparison of different d-SPE cleanups revealed that octadecylsilane provided the best recoveries for a wide range of pesticides. tandfonline.com

For the analysis of this compound in fishery products, a QuEChERS method using acetonitrile for extraction followed by the addition of magnesium sulfate, sodium chloride, and sodium citrate (B86180) salts for phase separation has been successfully implemented. nih.gov In the analysis of human urine, a scaled-down QuEChERS approach has been optimized by comparing different extraction salt compositions to maximize recovery and minimize matrix effects. mdpi.com

Ultrasound-Assisted Extraction Techniques for this compound Residues

Ultrasound-assisted extraction (UAE) is another efficient technique for the extraction of pesticide residues from solid samples. The use of ultrasonic waves can enhance the extraction efficiency by disrupting the sample matrix and increasing the contact between the solvent and the analyte.

A study on the determination of six acetolactate synthase (ALS) inhibitor herbicides, including this compound, in oil crops compared the recoveries of UAE and QuEChERS methods. ebi.ac.uknih.govchrom-china.com The results indicated that UAE provided high recoveries, often exceeding 90%, for the target compounds. ebi.ac.uknih.govchrom-china.com The UAE method was coupled with LC-MS/MS for sensitive detection. ebi.ac.uknih.govchrom-china.com The study also optimized the cleanup step by evaluating different adsorbent materials, demonstrating that certain materials can effectively reduce matrix effects by removing lipids. ebi.ac.uknih.govchrom-china.com This method was validated in various oil crop matrices, including rapeseed, soybean, peanut, and sunflower seed, with good recoveries and precision. ebi.ac.uknih.gov

Table 3: Comparison of Extraction Techniques for this compound in Oil Crops ebi.ac.uknih.govchrom-china.com

Extraction TechniqueKey AdvantagesReported Recovery Range
QuEChERSSimplicity, Speed-
Ultrasound-Assisted Extraction (UAE)High Extraction Efficiency70.7% - 103.8%

Method Validation and Performance Parameters in Quantitative this compound Analysis

The reliability and accuracy of any quantitative analysis hinge on a rigorous method validation process. For this compound, this typically involves assessing a range of performance parameters to ensure the method is fit for its intended purpose. Analytical methods, often based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are validated according to internationally recognized guidelines, such as those provided by SANTE (Directorate-General for Health and Food Safety). mdpi.com These validation processes confirm that the method provides trustworthy data for the determination of this compound residues in complex samples like crops, soil, and water.

Linearity, Limits of Detection (LODs), and Recovery Studies for this compound

Key performance parameters in the validation of this compound analytical methods include linearity, limits of detection (LODs), limits of quantification (LOQs), and recovery.

Linearity: An analytical method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this is typically evaluated by creating a calibration curve from standard solutions at multiple concentration levels. Research studies consistently report excellent linearity for this compound analysis, with correlation coefficients (r² or R²) greater than 0.99. cabidigitallibrary.orgtandfonline.comresearchgate.netebi.ac.uk For instance, one study determining its isomers in paddy matrices found a strong linear response in the concentration range of 0.0001-0.0500 mg/L with r² values no less than 0.9995. cabidigitallibrary.org Another study analyzing residues in oil crops reported correlation coefficients greater than 0.9984 over a concentration range of 0.05 to 500.0 μg/L. nih.gov

Limits of Detection (LODs) and Quantification (LOQs): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for trace residue analysis. Various studies have established low LODs and LOQs for this compound in different matrices using techniques like LC-MS/MS. For example, a method for determining this compound and bispyribac-sodium (B1667525) in rice reported an LOD of 0.8 μg/kg. researchgate.netebi.ac.uk In another study on oil crops, the LOD and LOQ were found to be in the range of 0.08-0.8 μg/kg and 0.25-2.5 μg/kg, respectively. nih.gov A comprehensive analysis of its isomers in paddy (brown rice, husk, and straw) established an LOD of 0.01 μg/kg. cabidigitallibrary.org

Recovery Studies: Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte extracted from a sample matrix compared to the known amount initially added (spiked). For pesticide residue analysis, acceptable recovery rates are generally within the 70–120% range. mdpi.com Studies on this compound consistently demonstrate good recovery rates across various matrices. In paddy samples spiked at levels of 0.010, 0.1, and 1.0 mg/kg, the average recoveries for its isomers ranged from 95.1% to 110%. cabidigitallibrary.org Similarly, a method for its determination in rice showed mean recoveries between 76.6% and 85.6%. researchgate.netebi.ac.uk In oil crops, recoveries ranged from 70.7% to 103.8% at three different spiking levels. nih.gov These results, coupled with low relative standard deviations (RSDs), typically below 15%, indicate the high accuracy and precision of the developed methods. cabidigitallibrary.orgresearchgate.netebi.ac.uknih.gov

Method Validation Parameters for this compound Analysis

MatrixAnalytical MethodLinearity (r²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Paddy (Brown Rice, Husk, Straw)UPLC-MS/MS>0.99950.01Not Specified95.1 - 110 cabidigitallibrary.org
RiceLC-MS/MS>0.9960.8Not Specified76.6 - 85.6 researchgate.netebi.ac.uk
Oil Crops (Rapeseed, Soybean, etc.)LC-MS/MS>0.99840.08 - 0.80.25 - 2.570.7 - 103.8 nih.gov
Sweet PepperLC-MS/MS>0.990.03 - 0.50.6 - 1.570 - 120 tandfonline.com
SoilUPLC-MS/MSNot SpecifiedNot SpecifiedNot Specified88.7 - 109 copernicus.org

Environmental Monitoring Techniques for this compound in Water and Soil

Monitoring this compound in environmental compartments like water and soil is essential to understand its persistence, mobility, and potential for contamination of non-target areas. copernicus.org This requires robust sampling and analytical strategies capable of detecting low concentrations.

Application of Passive Samplers (e.g., POCIS) for Aquatic this compound Detection

Traditional grab sampling, which collects water at a single point in time, may not accurately represent the fluctuating concentrations of pesticides in aquatic environments. nii.ac.jp Passive sampling methods offer a more integrated picture by accumulating contaminants over a period, providing a time-weighted average (TWA) concentration.

The Polar Organic Chemical Integrative Sampler (POCIS) is particularly well-suited for monitoring hydrophilic or polar organic compounds like many modern herbicides. jst.go.jpresearchgate.net The POCIS device typically contains a solid-phase sorbent material sequestered between two microporous membranes. tandfonline.com When deployed in a water body, dissolved organic chemicals diffuse through the membrane and are adsorbed onto the sorbent.

Research conducted in Japanese rivers has demonstrated the effectiveness of POCIS for detecting a range of pesticides, including this compound. jst.go.jpresearchgate.net In one study, POCIS was able to detect this compound in a river where conventional grab sampling methods failed to do so. jst.go.jpresearchgate.net This highlights the advantage of passive samplers in detecting trace levels of contaminants that might be missed by intermittent sampling. The ability of POCIS to concentrate chemicals over time makes it a highly sensitive tool for aquatic environmental monitoring. nii.ac.jpjst.go.jp

Comparison of Detection Methods for this compound in River Water

Sampling MethodDetection CapabilityKey AdvantageReference
Grab SamplingProvides instantaneous concentration. May miss intermittent contamination.Simple to collect. jst.go.jpresearchgate.net
Passive Sampling (POCIS)Provides time-weighted average (TWA) concentration. Higher detection frequency for trace contaminants.Integrates concentration over time, increasing likelihood of detection for low-level or sporadic pollutants. nii.ac.jpjst.go.jpresearchgate.net

Utilization of Isotope-Labeled Standards in this compound Analytical Research

The use of isotope-labeled internal standards is a cornerstone of advanced quantitative analysis, particularly in chromatography-mass spectrometry. In this technique, a version of the target analyte—in this case, this compound—is synthesized with one or more of its atoms replaced by a heavier isotope (e.g., Deuterium, Carbon-13, or Nitrogen-15).

This labeled standard is chemically identical to the native analyte and behaves similarly during sample preparation, extraction, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By adding a known amount of the isotope-labeled standard to a sample at the beginning of the analytical process, it can be used as an internal standard to correct for any loss of the analyte during sample preparation and for variations in instrument response (matrix effects). This approach, known as isotope dilution mass spectrometry (IDMS), significantly improves the accuracy and precision of quantification.

While specific research detailing the routine use of isotope-labeled this compound in the cited studies is not prevalent, the commercial availability of labeled standards for both the (E) and (Z) isomers of this compound suggests their application in high-tier analytical research and for creating certified reference materials. crmlabstandard.comcrmlabstandard.com The use of such standards is crucial for achieving the highest level of accuracy in residue analysis and environmental fate studies.

Ecotoxicological Risk Assessment and Environmental Impact of Pyriminobac Methyl

Aquatic Ecotoxicity of Pyriminobac-methyl to Non-Target Organisms

The potential for this compound to adversely affect aquatic life is a key consideration in its environmental risk assessment.

Species Sensitivity Distribution (SSD) Analyses for this compound

Species Sensitivity Distribution (SSD) is a statistical method used in ecological risk assessment to describe the variation in sensitivity of different species to a specific chemical. jst.go.jp It is used to calculate the hazardous concentration at which a certain percentage of species will be affected. nih.govmdpi.com For this compound, SSD analyses have been utilized to understand its potential impact on aquatic ecosystems.

A study that compiled Hazardous Concentration for 5% of species (HC5) values for numerous pesticides found a wide range for herbicides, with this compound exhibiting a notably high HC5max value of 1.0 x 10^102 µmol L−1, indicating a lower acute toxicity to the primary producers studied compared to other herbicides like pentoxazone. nih.govmdpi.comresearchgate.net The HC5 is the concentration at which 5% of species are potentially affected. nih.gov The SSD approach assumes that the sensitivities of various species to a toxicant follow a statistical distribution, which can then be used to model and predict ecological risk. mdpi.com

In Japan, cumulative ecological risk assessments of pesticides in river waters have utilized SSD. jst.go.jp These assessments consider the combined effects of multiple pesticides, including this compound, with its concentration being the sum of its (E)- and (Z)-isomers. jst.go.jpnih.gov The multi-substance potentially affected fraction (msPAF) is calculated as a risk index, which showed a decreasing trend for herbicides in Japan from 1990 to 2010. jst.go.jpnih.gov

Derivation and Application of Ecological Threshold of Concern (eco-TTC) for this compound

The Ecological Threshold of Toxicological Concern (eco-TTC) is a concept used for screening-level environmental risk assessments. nih.govnih.gov It represents a concentration below which there is a low probability of adverse effects on aquatic ecosystems. nih.gov The eco-TTC is derived from the probability distribution of Predicted No Effect Concentrations (PNECs) for a group of chemicals. nih.govnih.gov

For this compound, the eco-TTC concept can be applied within the broader context of herbicides. A study proposing a scheme to derive eco-TTC for pesticides categorized them based on their mode of action and toxicity data. nih.govmdpi.com While a specific eco-TTC for this compound is not explicitly detailed in the provided search results, the framework for its derivation exists. The process involves gathering acute and chronic toxicity data for various aquatic species, calculating PNECs, and then determining a protective concentration level from the distribution of these PNECs. nih.gov

Potential Ecological Impacts on Terrestrial and Aquatic Biota

The environmental behavior of this compound influences its potential impact on both terrestrial and aquatic organisms.

In terrestrial environments, the behavior of this compound is significantly influenced by soil properties. copernicus.org Studies have shown that its adsorption and degradation vary across different soil types. copernicus.orgcopernicus.org In soils with high organic matter and cation exchange capacity, this compound tends to have a high adsorption affinity and low mobility, resulting in a lower risk of groundwater contamination. copernicus.orgresearchgate.net Conversely, in soils with low adsorption affinity, it has a higher potential for leaching. copernicus.org The half-life of this compound in soil has been reported to range from 37.46 to 66.00 days. copernicus.orgresearchgate.net The Groundwater Ubiquity Score (GUS) for this compound has been calculated for different soils, with values ranging from indicating low to considerable leaching potential. copernicus.orgcopernicus.org

In aquatic environments, this compound has been detected in surface water samples in agricultural watersheds. mdpi.comnih.gov Its presence in water can pose a risk to non-target aquatic organisms. nih.gov Acute toxicity data for temperate freshwater fish indicate a 96-hour LC₅₀ of >21.2 mg/L. herts.ac.uk For honeybees, the acute contact LD₅₀ is >200 μ g/bee , suggesting low acute toxicity to this non-target insect. herts.ac.uk

Quantitative Environmental Risk Assessment and Predictive Modeling for this compound

Quantitative environmental risk assessment combines exposure and effects data to estimate the likelihood of adverse impacts.

Risk Quotient (RQ) Approaches for this compound Environmental Exposure

The Risk Quotient (RQ) method is a common approach in environmental risk assessment, calculated by dividing the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) by the Predicted No-Effect Concentration (PNEC). mdpi.comnii.ac.jpresearchgate.netvu.edu.au An RQ value greater than 1 suggests a potential risk. vu.edu.au

For this compound, RQ approaches have been used to assess its risk in aquatic environments. mdpi.comnii.ac.jp In a study of an agricultural watershed, this compound was included in a list of pesticides for which mixture toxicity was assessed using RQ methods. mdpi.com The PNEC is often derived by dividing the lowest acute toxicity value (for algae, daphnids, or fish) by an assessment factor. mdpi.com

Simulation Models for Predicting Environmental Concentrations and Impacts

Various simulation models have been developed and used to predict the environmental concentrations of pesticides, including this compound, particularly in paddy field environments. These models are crucial for estimating PEC values used in risk assessments.

The Pesticide Paddy Field Model (PADDY) and its improved versions have been used to simulate the behavior of this compound in paddy fields. researchgate.netjst.go.jp An improved PADDY model was developed to include the photoisomerization of this compound between its (E)- and (Z)-isomers and the formation and degradation of its main metabolites in flooded soil. jst.go.jp This model successfully simulated the changes in concentrations of this compound and its metabolites over time. jst.go.jp

Another model, PCPF-1 (The Pesticide Concentration in a Paddy Field model) , calculates pesticide concentrations in paddy water and the top 1 cm of soil. researchgate.net This model has been validated for several herbicides and is used to understand pesticide fate and transport. researchgate.netbohrium.com Furthermore, the PCPF-1@SWAT model, which incorporates PCPF-1 into the Soil and Water Assessment Tool (SWAT), has been developed to simulate the fate and transport of rice pesticides in river basins. ucdavis.edu

These models are essential tools for predicting the runoff of this compound from paddy fields and its subsequent concentrations in aquatic environments, thereby informing quantitative ecological risk assessments. jst.go.jpresearchgate.netjst.go.jpucdavis.edu

Regulatory Science Frameworks and Risk Mitigation Guidelines for this compound

The regulation and risk mitigation of the herbicide this compound involve a multi-faceted approach, incorporating international and national guidelines to minimize its environmental impact. Regulatory bodies in various regions establish frameworks that guide the use and management of this chemical.

A key aspect of the regulatory framework is the establishment of maximum residue limits (MRLs) for pesticides in food products. For instance, in China, the MRL for this compound in paddy rice is set at 0.2 parts per million (ppm), and in brown rice, it is 0.1 ppm. copernicus.org The acceptable daily intake (ADI) for this compound has been established at 0.02 ppm. copernicus.org Such regulations are crucial for ensuring food safety and minimizing human exposure. hpc-standards.com

Regulatory agencies like the United States Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) play a significant role in the approval and regulation of herbicides. ontosight.ai The EPA has registered this compound as an herbicide, indicating that it has undergone evaluation for its intended uses. ontosight.ai However, this compound is not approved for use as a pesticide in Great Britain, and it is not approved under EC Regulation 1107/2009. herts.ac.uk

Risk mitigation guidelines often focus on proper application techniques and the use of personal protective equipment (PPE) to ensure the safety of handlers. hpc-standards.comfujifilm.com Additionally, guidelines may include measures to prevent environmental contamination, such as avoiding direct application to water bodies and implementing buffer zones around sensitive areas. hpc-standards.comhpc-standards.com The environmental behavior of this compound, including its degradation, adsorption, and leaching in soil, is a critical consideration for developing these guidelines. copernicus.org

The persistence and mobility of this compound in different soil types influence its potential to contaminate groundwater. copernicus.org Studies have shown that its degradation can be affected by aerobic and anaerobic conditions in the soil. copernicus.org Understanding these environmental dynamics is essential for creating effective risk mitigation strategies that protect non-target organisms and ecosystems. copernicus.orgjst.go.jp

The classification of this compound's toxicity to various organisms also informs regulatory decisions. It is considered moderately toxic to aquatic organisms. ontosight.ai This toxicity information is used to establish guidelines for its use in a way that minimizes harm to wildlife and aquatic ecosystems. hpc-standards.com

The following table provides an overview of the regulatory status and guidelines for this compound in different regions:

Regulatory Body/RegionStatusGuideline/Regulation
ChinaApprovedMRL in paddy rice: 0.2 ppm; MRL in brown rice: 0.1 ppm; ADI: 0.02 ppm copernicus.org
United States (EPA)RegisteredEffective against various weed species ontosight.ai
Great BritainNot ApprovedNot approved for use as a pesticide herts.ac.uk
European Union (EC Regulation 1107/2009)Not ApprovedNot approved for use as a pesticide herts.ac.uk

The following table outlines the hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

Hazard ClassCategory
Skin Irritation2 hpc-standards.com
Eye Irritation2 hpc-standards.com
Skin Sensitisation1 hpc-standards.com
Specific target organ toxicity, single exposure; Narcotic effects3 nih.gov

Conclusion and Future Research Directions in Pyriminobac Methyl Science

Synthesis of Current Academic Knowledge and Identification of Research Gaps for Pyriminobac-methyl

This compound is a post-emergence herbicide primarily used in rice cultivation to control grass weeds. Its mode of action is the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. copernicus.orgnih.gov This inhibition leads to the cessation of plant growth, followed by chlorosis and necrosis. researchgate.net

The (E)-isomer of this compound, known as EPM, is the commercially developed form due to its stronger soil adsorption and weaker hydrophilic properties compared to the (Z)-isomer. copernicus.org Research has established that the environmental fate of EPM is influenced by soil properties such as organic matter content, pH, and cation exchange capacity. copernicus.org Studies have shown that EPM is readily degradable and exhibits low mobility in soils with high organic matter, suggesting a lower risk of groundwater contamination under these conditions. researchgate.net

Despite the existing knowledge, several research gaps remain. A comprehensive understanding of the long-term environmental impact of this compound and its metabolites is still developing. copernicus.orgresearchgate.net Further investigation is needed to fully elucidate the mechanisms of weed resistance and to develop more robust and sustainable resistance management strategies. scite.aiweedscience.org Additionally, while some models for predicting its environmental behavior exist, there is a need for more integrated and comprehensive models that can account for a wider range of environmental variables and agricultural practices. nii.ac.jpjst.go.jp

Emerging Avenues and Prospective Research Trajectories for this compound

The future of this compound research is poised to leverage technological advancements and a more holistic approach to agricultural chemical science.

Advanced Computational and Molecular Modeling of this compound Interactions

Advanced computational and molecular modeling techniques are opening new doors for understanding the interactions of this compound at a molecular level. Molecular docking experiments have been used to investigate the binding of this compound and other inhibitors to acetolactate synthase (ALS). researchgate.net These studies help in understanding the inhibition mechanisms and can guide the design of new, more effective herbicides.

Mathematical models like the Pesticide Concentration in Paddy Field (PCPF-1) model and its variations are being used to simulate the fate and transport of this compound and its metabolites in paddy fields. researchgate.netjst.go.jp These models can incorporate factors like photoisomerization and metabolic pathways, providing a more accurate prediction of the herbicide's behavior in the environment. jst.go.jp Future research in this area will likely focus on developing more sophisticated models that can integrate a wider array of environmental data and provide more precise risk assessments. nii.ac.jp

Interactive Data Table: this compound Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₉N₃O₆ nih.gov
Molecular Weight361.35 g/mol
Melting Point107°C
Water Solubility3.7 mg/L (20°C)
LogP2.84 nih.gov

Innovations in Resistance Management Strategies for this compound

The development of weed resistance to herbicides, including this compound, is a significant challenge in agriculture. weedscience.org Research is increasingly focused on understanding the mechanisms of resistance and developing innovative management strategies.

One area of investigation is the role of cytochrome P450 enzymes in metabolizing herbicides and conferring resistance. scite.ai Studies have identified specific P450 genes that, when overexpressed, can lead to resistance to this compound and other ALS inhibitors. scite.ai This knowledge can inform the development of strategies to overcome resistance, such as the use of herbicide mixtures with different modes of action or the development of inhibitors for these metabolic enzymes. patsnap.comgoogle.com

Furthermore, advancements in genetic technologies, such as CRISPR-Cas gene editing, are being explored to develop herbicide-resistant rice varieties. nih.gov This approach could allow for the effective use of this compound while minimizing damage to the crop.

Integrated Environmental Modeling and Comprehensive Risk Management for this compound

Ensuring the safe and sustainable use of this compound requires a comprehensive approach to environmental risk management. This involves integrating environmental modeling with robust risk assessment frameworks.

Models that simulate the behavior of pesticides in various environmental compartments, such as soil and water, are crucial tools for predicting potential exposure and risk. researchgate.netjst.go.jp The development of models like Paddy-PEARL, specifically designed for rice paddy environments, demonstrates the move towards more tailored and accurate risk assessment tools. fao.org

Future research will likely focus on creating more integrated models that can link data from laboratory studies, field experiments, and basin-scale monitoring to provide a more holistic view of the environmental risks associated with this compound. nii.ac.jp This will enable more informed decision-making regarding its use and help in developing strategies to minimize its impact on non-target organisms and ecosystems. researchgate.netmdpi.com

Q & A

Q. What analytical methods are recommended for detecting and quantifying Pyriminobac-methyl in environmental matrices?

To ensure accurate detection, researchers should employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity and specificity. Validation should include recovery tests (spiked samples) and calibration with certified reference materials (e.g., (E)-Pyriminobac-methyl standard solutions) . For soil analysis, extraction methods such as accelerated solvent extraction (ASE) or solid-phase extraction (SPE) are critical to minimize matrix interference .

Q. How does this compound interact with plant biochemical pathways to exert herbicidal effects?

this compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Experimental validation involves in vitro enzyme assays with purified ALS and in vivo studies on weed species (e.g., Echinochloa crus-galli). Dose-response curves should be constructed to determine IC50 values, with comparisons to resistant vs. susceptible plant strains to assess resistance mechanisms .

Advanced Research Questions

Q. How do soil physicochemical properties influence this compound’s adsorption-desorption behavior?

Adsorption is strongly correlated with soil organic matter (OM) and cation exchange capacity (CEC). Use the Freundlich model (non-linear isotherm) to quantify adsorption coefficients (Kf-ads), which range from 0.85 to 32.22 mg<sup>1−1/n</sup>L<sup>1/n</sup>kg<sup>−1</sup> across soil types. For soils with OM > 2%, adsorption is dominated by partitioning into organic phases, while low-OM soils rely on surface interactions (e.g., clay minerals). Desorption hysteresis (H-index < 0.7) indicates irreversible binding in high-OM soils .

Q. What experimental designs resolve contradictions in this compound degradation kinetics across studies?

Degradation half-lives vary widely (37.46–66.00 days) due to abiotic factors (pH, temperature) vs. microbial activity. To isolate mechanisms:

  • Conduct sterilized vs. non-sterilized soil experiments to distinguish biotic vs. abiotic degradation.
  • Use isotope-labeled this compound to track metabolic pathways.
  • Apply first-order kinetics models with adjustments for soil moisture and redox conditions .

Q. How can mobility and groundwater contamination risks of this compound be predicted?

The groundwater ubiquity score (GUS) integrates soil adsorption (Kf-ads) and degradation half-life (DT50). For this compound, GUS values range from 0.9765–2.7160, indicating moderate-to-high leaching potential. Prioritize testing in soils with low OM (<1%) and sandy textures, where mobility is highest. Column leaching studies under simulated rainfall can validate field-scale transport models .

Methodological Guidance for Complex Scenarios

Q. How should researchers address discrepancies between linear and Freundlich adsorption models for this compound?

The Freundlich model outperforms linear models (average R<sup>2</sup> = 0.9999 vs. 0.9950) due to its ability to capture heterogeneous adsorption sites. Linear models fail in soils with high OM, producing negative coefficients (e.g., Plinthosols). Best practices:

  • Use Freundlich parameters (Kf-ads, 1/n) for risk assessments.
  • Validate models with batch equilibrium experiments across multiple concentration ranges .

Q. What statistical frameworks are optimal for analyzing synergistic effects of this compound and co-occurring pollutants?

Multivariate analysis (e.g., principal component analysis) can disentangle interactions between this compound and heavy metals or other herbicides. For ecological risk assessments, use toxic unit (TU) additive models or concentration addition (CA) frameworks to quantify joint toxicity. Field data should be cross-validated with laboratory bioassays using species like Daphnia magna .

Key Recommendations for Researchers

  • Prioritize Freundlich over linear models for adsorption studies.
  • Use isotope tracing to clarify degradation pathways.
  • Validate field data with column leaching experiments for mobility assessments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.